6-Bromo-N-cyclohexylpyridin-2-amine
Overview
Description
6-Bromo-N-cyclohexylpyridin-2-amine is a chemical compound with the molecular formula C11H15BrN2 . It is a derivative of pyridine, which is a six-membered aromatic heterocyclic organic compound.
Synthesis Analysis
The synthesis of 6-Bromo-N-cyclohexylpyridin-2-amine involves the reaction of 6-bromopyridin-2-amine with cyclohexylamine in the presence of a strong base such as potassium carbonate . The reaction takes place under reflux conditions and generates the desired product in good yield .Molecular Structure Analysis
The molecular weight of 6-Bromo-N-cyclohexylpyridin-2-amine is 255.15 g/mol . The InChI string representation of its structure isInChI=1S/C11H15BrN2/c12-10-7-4-8-11 (14-10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2, (H,13,14)
. The compound’s canonical SMILES representation is C1CCC (CC1)NC2=NC (=CC=C2)Br
. Physical And Chemical Properties Analysis
6-Bromo-N-cyclohexylpyridin-2-amine has a molecular weight of 255.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 254.04186 g/mol . The topological polar surface area of the compound is 24.9 Ų . The compound has a heavy atom count of 14 .Relevant Papers The compound 6-Bromo-N-cyclohexylpyridin-2-amine is a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .
Scientific Research Applications
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Hydrophobic Modification of Polysaccharides
- Field : Biomedicine
- Application Summary : Polysaccharides, which have wide sources, excellent biocompatibility, and non-toxicity, can be surface-modified or functionalized to have targeting ability . Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .
- Methods and Procedures : The review focuses on the hydrophobic modification designs of polysaccharides, the preparation methods and characteristics of micelles, and the applications of amphiphilic polysaccharide micelles in the field of biomedicine .
- Results : Nanomedicine delivery technology plays an important role in modern medicine and has shown good therapeutic effects in scientific research .
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Synthesis of Regioselectively Brominated Cellulose Esters
- Field : Polymer Chemistry
- Application Summary : The control of regiochemistry in the synthesis of polysaccharide derivatives is one of the most significant scientific challenges in the field . The availability of these samples and studies of their properties versus randomly substituted analogs has shown clearly that properties like solubility, aggregation phenomena, and optical properties depend heavily on the regiochemistry of substitution .
- Methods and Procedures : The one-pot synthesis of novel 6-bromo-6-deoxy-2,3- O -acylcellulose derivatives, which as more organic soluble derivatives of 6-bromo-6-deoxycellulose should allow broader exploitation of the highly regioselective cellulose 6-bromination chemistry .
- Results : The report illustrates the potential of these new derivatives by conversion to 6-cyano-6-deoxycellulose esters .
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Medicinal Chemistry
- Field : Medicinal Chemistry
- Application Summary : “6-Bromo-N-cyclohexylpyridin-2-amine” has various applications in scientific experiments, particularly in the field of medicinal chemistry. It can be used as a building block in the synthesis of various pharmacologically active compounds.
- Methods and Procedures : The compound can be used in the synthesis of various pharmacologically active compounds. The specific methods and procedures would depend on the particular compound being synthesized.
- Results : The compound also has potential as a drug candidate for cancer and other diseases.
-
Synthesis of 2-Pyridones
- Field : Organic Chemistry
- Application Summary : 2-Pyridone and its derivatives have attracted remarkable attention, because of their extensive applications in many fields such as biology, natural products, dyes, and fluorescents .
- Methods and Procedures : The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed . A novel synthesis of amino-substituted-2-pyridone has been reported .
- Results : These wide utilities and waves of interest on the 2-pyridone as a key heterocycle, encouraged us to look for the new developments in the synthesis of 2-pyridone in recent years .
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Chemical Synthesis
- Field : Chemical Synthesis
- Application Summary : “6-Bromo-N-cyclohexylpyridin-2-amine” can be used as a building block in the synthesis of various chemical compounds . It is often used in scientific experiments, particularly in the field of chemical synthesis .
- Methods and Procedures : The specific methods and procedures would depend on the particular compound being synthesized . The compound can be used in various reactions to form complex structures .
- Results : The compound can be used to synthesize a wide range of chemical compounds, which can have various applications in different fields .
-
Pharmaceutical Research
- Field : Pharmaceutical Research
- Application Summary : “6-Bromo-N-cyclohexylpyridin-2-amine” has potential as a drug candidate for cancer and other diseases. It can be used in the synthesis of various pharmacologically active compounds.
- Methods and Procedures : The compound can be used in the synthesis of various pharmacologically active compounds. The specific methods and procedures would depend on the particular compound being synthesized.
- Results : The compound also has potential as a drug candidate for cancer and other diseases.
properties
IUPAC Name |
6-bromo-N-cyclohexylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJHZVWZOQTRNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671675 | |
Record name | 6-Bromo-N-cyclohexylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-N-cyclohexylpyridin-2-amine | |
CAS RN |
959237-36-6 | |
Record name | 6-Bromo-N-cyclohexylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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